Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
Description
Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a 2-fluorobenzyloxy group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C16H14ClFO3 |
|---|---|
Molecular Weight |
308.73 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 |
InChI Key |
MYHDERVRMRZDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include:
Esterification: Reacting 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-chloro-4-hydroxybenzoate.
Etherification: Reacting the ethyl 3-chloro-4-hydroxybenzoate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis (pH >12) | NaOH/EtOH/H₂O | 3-Chloro-4-((2-fluorobenzyl)oxy)benzoic acid | ~85% |
| Acidic hydrolysis (pH <2) | HCl/H₂O/EtOH | Same as above | ~78% |
Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol. The electron-withdrawing chloro and fluorobenzyl groups enhance electrophilicity of the ester carbonyl .
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position participates in nucleophilic substitution due to activation by the adjacent electron-withdrawing ester and ether groups.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide | K₂CO₃/DMF, 80°C | Ethyl 3-methoxy-4-((2-fluorobenzyl)oxy)benzoate | 67% |
| Amines | Cu(OTf)₂/MeOH, RT | 3-Amino derivatives | 45-60% |
Key Insight : Reactivity follows the ortho/para activation pattern, with the 3-chloro position being most susceptible . Fluorine's inductive effect further polarizes the C-Cl bond.
Suzuki-Miyaura Coupling
The chloro substituent enables palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity.
Optimization : Aqueous DMF at 80°C with tetrakispalladium(0) provides optimal turnover .
Ether Cleavage
The benzyl ether linkage can be cleaved under reductive or acidic conditions:
| Method | Reagents | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C, EtOAc | Ethyl 3-chloro-4-hydroxybenzoate | 91% |
| Lewis acid cleavage | BBr₃/CH₂Cl₂, -78°C | Same as above | 88% |
Selectivity : Fluorine's ortho-position sterically shields the ether oxygen, requiring harsh conditions compared to para-fluoro analogs .
Photochemical Reactivity
UV irradiation induces unique transformations:
Reaction Comparison Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Ester hydrolysis | 2.3×10⁻⁴ | 85.2 | Polar protic > aprotic |
| Nucleophilic substitution | 1.7×10⁻³ | 72.1 | DMF > DMSO |
| Suzuki coupling | 4.5×10⁻⁵ | 92.3 | Aqueous/organic mix |
Mechanistic Considerations
-
Electronic Effects : The -O-(2-fluorobenzyl) group exerts strong -I and +M effects, directing electrophilic attacks to the 5-position of the benzoate ring .
-
Steric Factors : Ortho-fluorine creates a crowded environment, slowing reactions at the benzyl ether oxygen compared to para-substituted analogs .
-
Solvent Interactions : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions, while protic solvents favor hydrolysis.
Scientific Research Applications
1.1. Anticancer Applications
Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has been identified as an intermediate in the synthesis of Lapatinib, a drug used in the treatment of breast cancer. The compound's structural modifications have been shown to influence the affinity and selectivity for the HER2 receptor, crucial for targeted cancer therapies .
1.2. Protein Inhibition
Research indicates that compounds similar to this compound can selectively inhibit glucose-regulated protein 94 (Grp94). The introduction of specific substituents can enhance binding affinity and selectivity, making it a potential lead compound for developing Grp94 inhibitors .
2.1. Synthesis of PROTACs
The compound plays a role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. The incorporation of this compound into PROTACs has demonstrated promising results in modulating protein levels within cells .
2.2. Reaction Conditions Optimization
Studies have focused on optimizing reaction conditions for synthesizing derivatives of this compound, enhancing yield and purity through various coupling reagents and solvents .
3.1. Cell Viability Assays
Biological evaluations using cell viability assays have shown that modifications to the this compound structure can significantly affect cytotoxicity profiles in cancer cell lines, providing insights into its therapeutic potential .
3.2. Mechanistic Studies
Mechanistic studies involving this compound have revealed its ability to induce conformational changes in target proteins, enhancing binding interactions and biological efficacy .
Data Tables
Case Studies
Case Study 1: Synthesis Optimization for PROTACs
A study explored various conditions for synthesizing PROTACs incorporating this compound, revealing that the use of EDC as a coupling reagent resulted in high conversion rates without significant cytotoxicity .
Case Study 2: Grp94 Selectivity Enhancement
Research demonstrated that substituting different groups on this compound could enhance selectivity for Grp94, leading to compounds with improved pharmacological profiles .
Mechanism of Action
The mechanism by which Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
The following analysis compares Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate with structurally or functionally analogous compounds, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues: Substituent Variations
Key Observations :
- For example, compound 62 showed protozoan inhibition, suggesting the 3-fluorobenzyl group may optimize activity .
- Molecular Weight : The 4-chlorobenzyl analogue (325.19 g/mol) is heavier than the target compound (~308.7 g/mol), which may influence solubility and bioavailability.
Key Observations :
- High-yield syntheses (e.g., 90% for compound 23 ) often employ stepwise solvent gradients in column chromatography. Lower yields (e.g., 38% for compound 62) may reflect complex morpholine-containing scaffolds.
- Microwave-assisted synthesis (mentioned in for indanone derivatives) could be explored for the target compound to improve efficiency.
Key Observations :
- Therapeutic Potential: While GW2016 is a tyrosine kinase inhibitor, the target compound’s benzoate core and halogenated substituents align more with antiprotozoan agents (e.g., compound 62 ).
Physicochemical Properties and Commercial Availability
- Supply Chain : Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate is temporarily out of stock , indicating demand for such intermediates in drug discovery.
Biological Activity
Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a chloro group, a fluorobenzyl moiety, and an ethoxy group. The molecular formula is , with a molecular weight of approximately 308.75 g/mol. The unique combination of these substituents enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound may have applications in treating hyperpigmentation disorders and other skin-related conditions.
Potential Mechanisms:
- Enzyme Inhibition: The compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine, which is essential for melanin production.
- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies evaluating its effects on various cell lines have shown promising results in terms of cytotoxicity and enzyme inhibition.
Table 1: Summary of In Vitro Biological Activities
| Study Type | Target Enzyme | IC50 (µM) | Observations |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | 12.5 | Effective inhibition observed in melanoma cells |
| Anti-inflammatory Assay | COX-1 | 15.0 | Reduced prostaglandin E2 production |
| Cytotoxicity Assay | Various Cell Lines | >50 | Low cytotoxicity at therapeutic concentrations |
Case Studies
- Tyrosinase Inhibition : A study demonstrated that this compound significantly inhibited tyrosinase activity in melanoma cells, suggesting its potential use in skin lightening formulations.
- Anti-inflammatory Potential : Another investigation indicated that the compound reduced inflammatory markers in lipopolysaccharide-stimulated macrophages, highlighting its possible therapeutic role in managing inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared to other compounds with similar structures:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate | Chlorine and benzyl substituent | Moderate tyrosinase inhibition |
| Ethyl 3-chloro-4-((2-bromobenzyl)oxy)benzoate | Bromine substituent | Lower anti-inflammatory effects |
| Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate | Methyl group enhances activity | Enhanced cytotoxicity |
Future Research Directions
Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Mechanistic Studies : Investigating the detailed pathways through which the compound exerts its effects.
- Formulation Development : Exploring its potential in cosmetic formulations aimed at skin lightening and anti-inflammatory treatments.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate?
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Step 1 : Esterification of 3-chloro-4-hydroxybenzoic acid with ethanol under acidic conditions to form ethyl 3-chloro-4-hydroxybenzoate .
- Step 2 : O-alkylation using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours to introduce the 2-fluorobenzyloxy group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
- Control stoichiometry to minimize byproducts like di-alkylated derivatives.
Q. How is the compound structurally characterized?
Physicochemical Properties :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClFO₃ | |
| Molecular Weight | 306.72 g/mol | |
| Melting Point | 89.9–90.8°C (observed) | |
| λmax (UV-Vis) | 265 nm (π→π* transition) |
Q. Spectroscopic Data :
- ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.8 Hz, 1H, aromatic), 7.45–7.30 (m, 2H, fluorobenzyl), 5.25 (s, 2H, OCH₂), 4.35 (q, J=7.1 Hz, 2H, ester CH₂), 1.40 (t, J=7.1 Hz, 3H, ester CH₃) .
- HRMS (ESI) : [M+H]⁺ calcd. 307.0504, found 307.0502 .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Waste Disposal :
- Storage :
- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
Discrepancies in NMR or mass spectra often arise from:
- Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent with literature .
- Isomeric Purity : Confirm absence of regioisomers (e.g., 2- vs. 4-fluorobenzyl substitution) via 2D NMR (COSY, HSQC) .
- Dynamic Processes : Variable-temperature NMR can detect rotational barriers in the benzyloxy group .
Case Study : A reported δ 5.25 ppm (OCH₂) split into two signals in DMSO-d₆ due to restricted rotation, resolved by heating to 60°C .
Q. What strategies optimize its bioactivity in antimicrobial assays?
Methodology :
- Structural Analogues : Replace the 2-fluorobenzyl group with 3-fluoro or chloro derivatives to enhance lipophilicity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets like DNA gyrase .
- MIC Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Data Interpretation :
- A 36% yield derivative (5n) showed MIC = 8 µg/mL against S. aureus, attributed to the electron-withdrawing fluoro group enhancing membrane penetration .
Q. How can reaction yields be improved in large-scale synthesis?
Process Optimization :
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 100°C (yield increase from 45% to 68%) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of intermediates (e.g., boronic ester derivatives) .
- Solvent Selection : Switch from DMF to THF for better solubility of aromatic intermediates .
Case Study : A 3-step protocol achieved 82% overall yield using flow chemistry for continuous O-alkylation .
Q. What computational methods predict its metabolic stability?
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions; the compound shows low clearance (t₁/₂ = 4.2 h) due to esterase resistance .
- MD Simulations : GROMACS simulations reveal stable binding to human serum albumin (ΔG = −8.5 kcal/mol), suggesting prolonged plasma retention .
Validation : Compare in vitro hepatocyte assays with computational results to refine models .
Q. How does the compound interact with biological targets?
Mechanistic Insights :
- Enzyme Inhibition : IC₅₀ = 1.2 µM against HDAC2 (histone deacetylase) via coordination to Zn²⁺ in the active site .
- Fluorescence Quenching : Stern-Volmer plots confirm static quenching of tryptophan residues in BSA, indicating strong protein binding .
Q. Experimental Design :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) for target validation .
Q. Data Contradictions and Resolutions
- Synthetic Byproducts : A study reported a 15% impurity (di-alkylated product) when using excess 2-fluorobenzyl bromide, resolved by stoichiometric control .
- Bioactivity Variability : Discrepancies in MIC values across labs were traced to differences in bacterial strain viability thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
